(5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H10BrClN2O. It is a derivative of pyridine and pyrrolidine, featuring both bromine and chlorine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 6 positions, respectively.
Pyrrolidinylation: The brominated and chlorinated pyridine is then reacted with pyrrolidine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl carbon.
Coupling Reactions: The pyrrolidine moiety can engage in various coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methanone group can yield carboxylic acids or esters.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence various biological pathways, including those related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with different halogen substitution pattern.
(5-Bromo-6-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone: Fluorine substitution instead of chlorine.
(5-Bromo-6-chloropyridin-3-yl)(morpholin-1-yl)methanone: Morpholine ring instead of pyrrolidine.
Uniqueness: The unique combination of bromine and chlorine substituents, along with the pyrrolidine moiety, imparts distinct chemical and biological properties to (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-8-5-7(6-13-9(8)12)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYCVYLDNLMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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